molecular formula C8H14F4N2O2 B12976914 1-(3-Fluoropropyl)azetidin-3-amine 2,2,2-trifluoroacetate

1-(3-Fluoropropyl)azetidin-3-amine 2,2,2-trifluoroacetate

Katalognummer: B12976914
Molekulargewicht: 246.20 g/mol
InChI-Schlüssel: XRPQYGCVIJLEQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Fluoropropyl)azetidin-3-amine 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C8H14F4N2O2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in various scientific research applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoropropyl)azetidin-3-amine 2,2,2-trifluoroacetate typically involves the reaction of azetidine with 3-fluoropropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with trifluoroacetic acid to obtain the trifluoroacetate salt[2][2].

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis[2][2].

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Fluoropropyl)azetidin-3-amine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Wissenschaftliche Forschungsanwendungen

1-(3-Fluoropropyl)azetidin-3-amine 2,2,2-trifluoroacetate is utilized in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of 1-(3-Fluoropropyl)azetidin-3-amine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(3-Fluoropropyl)azetidin-3-amine 2,2,2-trifluoroacetate is unique due to its specific combination of fluorine and trifluoroacetate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C8H14F4N2O2

Molekulargewicht

246.20 g/mol

IUPAC-Name

1-(3-fluoropropyl)azetidin-3-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H13FN2.C2HF3O2/c7-2-1-3-9-4-6(8)5-9;3-2(4,5)1(6)7/h6H,1-5,8H2;(H,6,7)

InChI-Schlüssel

XRPQYGCVIJLEQY-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1CCCF)N.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.